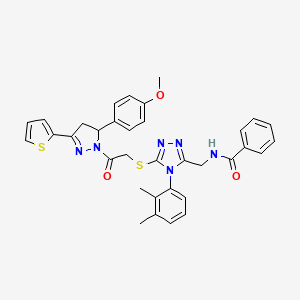![molecular formula C21H20ClNO2 B11451734 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide](/img/structure/B11451734.png)
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide is a synthetic organic compound that features a furan ring substituted with a chlorophenyl group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the amide bond between the furan derivative and the ethylphenylamine under conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-chlorophenyl)furan-2-yl]acrylic acid: Similar furan ring structure but with an acrylic acid group.
3-[5-(4-chlorophenyl)furan-2-yl]methanol: Similar furan ring structure but with a methanol group.
Uniqueness
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and the presence of both chlorophenyl and ethylphenyl groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20ClNO2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-2-15-3-9-18(10-4-15)23-21(24)14-12-19-11-13-20(25-19)16-5-7-17(22)8-6-16/h3-11,13H,2,12,14H2,1H3,(H,23,24) |
InChI Key |
YMYKCKLKQIGTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-ethyl-5-ethylsulfanyl-12-methyl-N-(2-morpholin-4-ylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11451654.png)
![ethyl 7-methyl-2-oxo-6-(pyridine-3-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11451656.png)
![N-(4-fluorophenyl)-2-[1-(4-methylphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11451663.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11451671.png)

![N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11451679.png)
![N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide](/img/structure/B11451683.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11451689.png)
![2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11451696.png)
![N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11451698.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-methylbenzamide](/img/structure/B11451703.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B11451724.png)
![2-[(4-ethylphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11451726.png)
